Methyl 5-chloro-6-hydroxynicotinate
Overview
Description
Methyl 5-chloro-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a hydroxyl group on the nicotinate ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-6-hydroxynicotinate can be synthesized through a chlorination reaction of methyl 5-hydroxynicotinate. The process involves the use of N-chlorosuccinimide as the chlorinating agent in the presence of a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures (around 80°C) for an extended period (approximately 18 hours) to ensure complete chlorination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Methyl 5-chloro-6-oxonicotinate.
Reduction: this compound.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-hydroxynicotinate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing biochemical pathways. Additionally, it may interact with cellular receptors to elicit specific biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxynicotinate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 6-chloronicotinate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
Methyl 5-chloro-6-hydroxynicotinate is unique due to the presence of both a chlorine atom and a hydroxyl group on the nicotinate ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various research applications .
Properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWDXZTSKXQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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